[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride
Description
Historical Context and Development
[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride emerged as a compound of interest in the early 21st century, coinciding with advancements in cyclopropane chemistry and hydrazine derivative applications. Cyclopropane-containing compounds gained prominence for their unique strain-induced reactivity and bioisosteric potential in drug design. The incorporation of hydrazine moieties, known for nucleophilic and reducing properties, further expanded their utility in synthetic organic chemistry. While the exact first synthesis date is undocumented, patents from the 2010s referencing analogous cyclopropyl hydrazines suggest systematic exploration of this structural class for pharmaceutical intermediates. Its dihydrochloride form (CAS 1211340-02-1) became commercially available through specialty chemical vendors by the mid-2010s, reflecting industrial demand for stable, crystalline derivatives.
Nomenclature and Structural Classification
The compound adheres to IUPAC nomenclature as 1-[(2-methylcyclopropyl)methyl]hydrazine dihydrochloride , systematically describing:
- A hydrazine backbone (NH₂-NH₂)
- Substitution at one nitrogen by a (2-methylcyclopropyl)methyl group
- Protonation of both amine groups as dihydrochloride salt.
Structural features :
| Component | Description |
|---|---|
| Cyclopropane ring | Three-membered carbocycle with two carbons bonded to methyl and methylene groups |
| Hydrazine moiety | -NH-NH₂ group, doubly protonated in salt form |
| Substituents | Methyl group at cyclopropane C2; methylene bridge linking cyclopropane to hydrazine |
This places the compound within the disubstituted hydrazine class, where one hydrogen is replaced by an organic group and the other by protonation.
Chemical Identification Parameters
Key identifiers include:
The dihydrochloride salt enhances stability, with decomposition above 200°C. Purity specifications typically exceed 95% for research applications.
Positioning within Hydrazine Derivative Chemistry
This compound occupies a niche in hydrazine chemistry due to:
- Electronic Effects : The cyclopropane ring induces angle strain, increasing reactivity at the methylene bridge. This facilitates nucleophilic attacks at the hydrazine moiety.
- Steric Profile : The 2-methyl group creates a chiral center, enabling enantioselective synthesis of derivatives.
- Salt Form Advantages : Compared to free base hydrazines, the dihydrochloride offers improved handling stability and aqueous solubility.
Table: Comparison with Analogous Hydrazine Derivatives
Properties
IUPAC Name |
(2-methylcyclopropyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4-2-5(4)3-7-6;;/h4-5,7H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANPCOAXSKYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride typically involves:
- Synthesis of the hydrazine intermediate through nucleophilic substitution or hydrazinolysis of suitable precursors.
- Protection and deprotection steps to manage the reactive hydrazine group.
- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.
- Use of mild reaction conditions to preserve the cyclopropyl ring and avoid ring-opening.
Preparation of Cyclopropyl Hydrazine Intermediates
A representative approach for cyclopropyl hydrazine derivatives, closely related to the target compound, involves the following:
- Starting Materials: Cyclopropylamine or substituted cyclopropylamines (e.g., 2-methylcyclopropylamine).
- Key Reagents: N-Boc-protected hydrazine derivatives such as N-Boc-O-p-toluenesulfonyl azanol or N-Boc-O-methylsulfonyl azanol.
- Catalysts/Base: N-methylmorpholine (NMM) as a base to facilitate substitution.
- Solvents: Dichloromethane, toluene, tetrahydrofuran (THF), or chloroform.
- Reaction Conditions: Cooling to 0°C or below during reagent addition, followed by room temperature stirring overnight (typically 17-20 hours).
- Reaction Time: 4 to 18 hours for substitution; overnight for deprotection.
- Cyclopropylamine (or substituted analog) is reacted with N-Boc-O-methylsulfonyl azanol in the presence of NMM at 0°C.
- The reaction mixture is stirred overnight at room temperature.
- After completion, the mixture is concentrated, extracted with organic solvents, dried, and the crude product is isolated.
- The crude N-Boc-protected hydrazine is then deprotected by treatment with aqueous hydrochloric acid (1-12 mol/L) at 20-50°C overnight.
- The resulting hydrazine hydrochloride salt is purified by recrystallization from alcohols such as methanol or ethanol.
Yields: Yields for the intermediate N-Boc-cyclopropyl hydrazine derivatives range from 59% to 75%, with the final hydrazine hydrochloride salt obtained in about 74% yield after recrystallization.
Specific Considerations for this compound
While direct literature on the exact compound this compound is limited, the preparation closely follows the cyclopropyl hydrazine hydrochloride method with the following adaptations:
- Use of 2-methylcyclopropylamine as the amine source.
- The methyl substituent on the cyclopropyl ring requires careful control of reaction conditions to avoid ring strain-induced side reactions.
- Hydrochloride salt formation is achieved by treating the free hydrazine with concentrated or dilute hydrochloric acid under controlled temperature (0-25°C).
- Purification by recrystallization from methanol or ethanol yields the dihydrochloride salt as white crystalline solids with melting points around 130-135°C.
Reaction Parameters and Optimization
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene, THF | Choice affects solubility and reaction rate |
| Temperature (Substitution) | -5 to 0 °C during addition, then RT | Low temp controls side reactions |
| Reaction Time (Substitution) | 4 to 18 hours | Overnight stirring ensures completion |
| Deprotection Temperature | 20 to 50 °C | Room temp to mild heating |
| Hydrochloric Acid Concentration | 1 to 12 mol/L | Controls salt formation and purity |
| Yield (Intermediate) | 59% to 75% | Depends on reagent purity and conditions |
| Yield (Final Salt) | ~74% | After recrystallization |
| Purification | Recrystallization from MeOH or EtOH | Removes impurities and residual solvents |
Advantages of the Current Synthetic Routes
- Cost-effectiveness: Use of commercially available cyclopropylamine derivatives avoids expensive reagents like cyclopropyl Grignard reagents.
- Mild conditions: Avoidance of cryogenic temperatures and harsh reagents enhances safety and scalability.
- High purity: Recrystallization and selective deprotection steps yield high-purity hydrazine dihydrochloride salts suitable for pharmaceutical or research applications.
- Industrial suitability: The process is amenable to scale-up with reproducible yields and manageable waste streams.
Research Findings and Comparative Notes
- The use of N-Boc protection facilitates selective hydrazine functionalization while preventing side reactions.
- Reaction monitoring by thin-layer chromatography (TLC) ensures complete conversion.
- Activated carbon treatment post-deprotection improves color and purity.
- Alternative sulfonyl azanol reagents (e.g., O-p-toluenesulfonyl, O-methylsulfonyl, or 2,4,6-trimethylbenzene alkylsulfonyl azanol) allow tuning of reaction rates and yields.
- The method avoids chromatographic purification steps, reducing complexity and cost.
Summary Table: Preparation Workflow for this compound
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1. N-Boc Protection | 2-Methylcyclopropylamine + N-Boc-O-sulfonyl azanol + NMM, 0°C to RT, 4-18 h | N-Boc-protected hydrazine intermediate, 59-75% yield | Controlled temp to avoid side reactions |
| 2. Work-up and Extraction | Organic solvent extraction, drying | Crude intermediate | Removal of aqueous impurities |
| 3. Deprotection and Salt Formation | Aqueous HCl (1-12 mol/L), 20-50°C, overnight | This compound, ~74% yield | Formation of dihydrochloride salt |
| 4. Purification | Recrystallization from methanol or ethanol | Pure white crystalline salt | Activated carbon treatment optional |
Chemical Reactions Analysis
Types of Reactions
[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety is known to interact with various enzymes and proteins, leading to changes in their activity. The compound may also affect cellular pathways and processes, contributing to its overall effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Reactivity in Organic Reactions
Reactivity with chromones () highlights substituent-dependent outcomes. Hydrazine dihydrochlorides with methoxy or phenoxy groups (e.g., 3-methoxyphenoxy derivatives) form complex mixtures, whereas simpler substituents like methyl or methoxymethyl groups yield 3(5)-trifluoromethylpyrazoles efficiently . The methylcyclopropyl group in [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride, being aliphatic and non-electron-withdrawing, is expected to facilitate pyrazole formation without side reactions.
Comparison of Physicochemical Properties
The table below summarizes key differences between this compound and selected analogs:
*Estimated based on analogous compounds.
Key Observations:
- Electronic Effects : Aromatic substituents (e.g., phenylethyl) may engage in π-π interactions, complicating reactions, while aliphatic groups (e.g., methylcyclopropyl) avoid such issues .
- Solubility : Polar substituents like methoxyethyl improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl, cyclopropane) favor organic-phase reactions .
Biological Activity
[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biological research. Its molecular formula is CHClN, with a molecular weight of 173.08 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-methylcyclopropylmethanol with hydrazine hydrate in the presence of hydrochloric acid. This process forms an intermediate that is subsequently converted to the final product through careful control of reaction conditions, including temperature and pressure.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its hydrazine moiety, which is known to interact with various biomolecules. This interaction can lead to alterations in enzyme activity and cellular pathways, making it a compound of interest for therapeutic applications.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The hydrazine group can interact with enzymes, potentially acting as an inhibitor or modulator.
- Cellular Pathway Alteration : Changes in cellular signaling pathways may occur due to the compound's interaction with proteins involved in these processes.
Antiviral Activity
Research has indicated that compounds containing similar structural features to this compound exhibit antiviral properties. For instance, studies have shown that certain hydrazine derivatives can inhibit viral replication in cell lines infected with hepatitis viruses .
These findings suggest that this compound may possess similar antiviral properties, warranting further investigation.
Potential Therapeutic Applications
The compound is being explored for its potential therapeutic applications in treating viral infections and possibly other diseases. Its ability to modulate enzyme activity could lead to the development of novel drugs targeting specific diseases .
Safety and Toxicology
While investigating the biological activity of this compound, it is crucial to consider its safety profile. Hydrazines are generally known for their toxicity, and studies focusing on the toxicological effects of this compound are necessary to establish safe usage parameters in clinical settings.
Q & A
Q. What are the recommended methods for synthesizing [(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride, and how is purity ensured?
Synthesis typically involves reacting hydrazine with (2-methylcyclopropyl)methyl chloride under acidic conditions (e.g., HCl in ethanol). Purification is achieved via recrystallization using ethanol/water mixtures. Purity is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Q. What storage conditions are required to maintain stability?
Store in airtight, light-resistant containers at 2–8°C. Stability is assessed by periodic HPLC analysis for degradation products (e.g., free hydrazine or cyclopropane derivatives). Avoid exposure to moisture to prevent hydrolysis .
Q. What safety protocols are essential during handling?
Use a fume hood, nitrile gloves, and safety goggles. In case of inhalation, move to fresh air and seek immediate medical attention. Refer to safety data sheets (SDS) for first-aid measures, including eye irrigation with water for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Employ Design of Experiments (DOE) to test variables:
- Solvent : Compare ethanol, methanol, or aqueous HCl.
- Temperature : 0–25°C to minimize side reactions.
- Stoichiometry : Hydrazine-to-substrate molar ratios (1.5:1 to 2.5:1). Monitor intermediates by HPLC with a C18 column and phosphate buffer (pH 3.0) mobile phase .
Q. What analytical strategies resolve contradictions in reported toxicity data?
Cross-reference Acute Exposure Guideline Levels (AEGLs) for hydrazine derivatives (e.g., methyl hydrazine: AEGL-1 = 0.08 ppm) with in vitro assays. For example, assess cytotoxicity in HepG2 cells using MTT assays and compare LC₅₀ values across studies .
Q. How does this compound participate in heterocyclic synthesis?
It acts as a nucleophile in [3+2] cycloadditions to form pyrazolidines or reacts with carbonyl compounds (e.g., ketones) to yield hydrazones. Reaction progress is tracked by 1H NMR disappearance of NH₂ signals .
Q. What advanced chromatographic methods differentiate impurities in batch samples?
- HPLC-UV : Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8–10 min).
- LC-MS/MS : Confirm impurities via fragmentation patterns (e.g., m/z 173 → 155 [loss of H2O]). Compare results with pharmacopeial standards for method validation .
Data Contradiction Analysis
Q. How to address discrepancies in purity assessments between vendors?
Perform orthogonal analyses:
- Karl Fischer Titration : Quantify water content (>1% indicates hydrolysis).
- Elemental Analysis : Verify C, H, N, Cl percentages against theoretical values. Cross-check with independent sources (e.g., Sigma-Aldrich ≥98% purity vs. in-house HPLC data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
